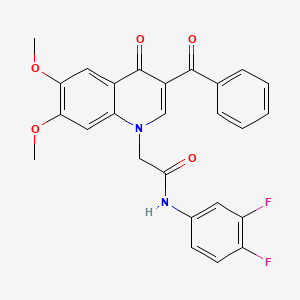

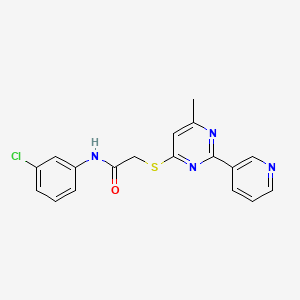

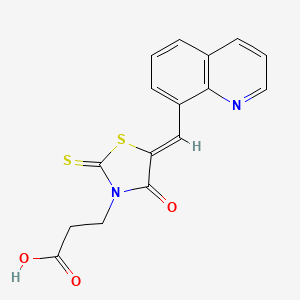

![molecular formula C17H14BrNO2S B2842841 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide CAS No. 2034406-18-1](/img/structure/B2842841.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzamide and belongs to the class of bromobenzamides.

Scientific Research Applications

Design and Synthesis in Medicinal Chemistry : Research has shown that derivatives similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide, such as those containing thiophene substitutions, have been designed and synthesized for their potential as histone deacetylase inhibitors. These compounds exhibit inhibitory activity against enzymes, demonstrating significant antiproliferative activity against various cancer cell lines, such as human colon carcinoma and non-small cell lung cancer, by inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009).

Antifungal Applications : Derivatives have also been synthesized for their potential antifungal properties. For instance, compounds with structural similarities, particularly those incorporating a 1,3-thiazol-5-yl moiety, have been evaluated for their antifungal activities, indicating their potential use as antifungal agents (Narayana et al., 2004).

Cancer Therapeutics : Specifically focusing on cancer research, thiophene-containing analogs similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide have demonstrated potent antiproliferative effects and the ability to induce apoptotic cell death in laryngeal carcinoma cells in vitro. These findings suggest the compounds' potential as therapeutic agents for treating laryngeal cancer, highlighting their role in enhancing antioxidant enzyme activity and reducing ROS production, thereby inducing apoptosis (Haridevamuthu et al., 2023).

Antibacterial Properties : Additionally, research into benzamide derivatives has identified potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential application in addressing antibiotic resistance. The bactericidal kinetics of certain compounds have been thoroughly investigated, showing a remarkable rapid concentration-dependent bactericidal effect, which underscores their potential use in combating bacterial infections (Zadrazilova et al., 2015).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, have shown affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and sleep .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets (like 5-ht1a receptors) and induce changes that could lead to its therapeutic effects . The specific interactions and resulting changes would need further investigation.

Biochemical Pathways

Given its potential interaction with 5-ht1a receptors, it may influence serotonin signaling pathways . The downstream effects of these pathways can have significant impacts on mood and anxiety levels.

Result of Action

If it does indeed interact with 5-ht1a receptors, it could potentially modulate serotonin signaling, thereby influencing mood and anxiety .

properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO2S/c18-14-7-3-1-6-12(14)17(21)19-9-15(20)13-10-22-16-8-4-2-5-11(13)16/h1-8,10,15,20H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAAEUOAXIHDEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC=CC=C3Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

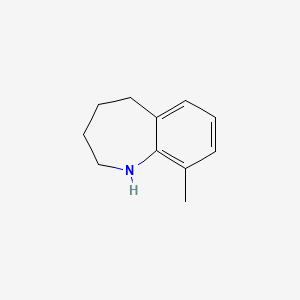

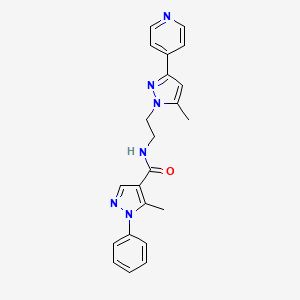

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2842761.png)

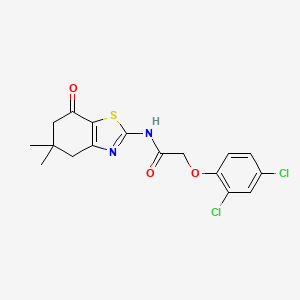

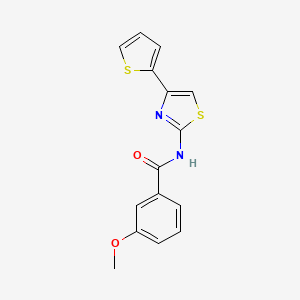

![3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842762.png)

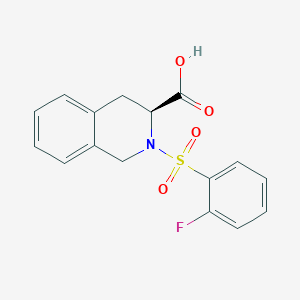

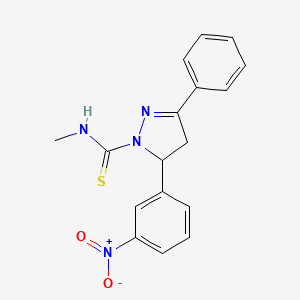

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842780.png)

![2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2842781.png)